5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-FURAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-FURAMIDE typically involves a multi-step process. One common method includes the nucleophilic addition-elimination reaction of intermediates with various hydrazine derivatives . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .
Scientific Research Applications
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and used in various chemical reactions.
Pyrazolo[3,4-d]pyrimidine: Recognized for its potential as a CDK2 targeting compound.
Properties
Molecular Formula |
C22H21ClN4O4S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21ClN4O4S/c1-12-20(23)13(2)27(26-12)10-15-6-8-19(31-15)21(28)25-22-24-17(11-32-22)16-9-14(29-3)5-7-18(16)30-4/h5-9,11H,10H2,1-4H3,(H,24,25,28) |
InChI Key |
FKDYVZXQFPYWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)OC)OC)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.